molecular formula C15H18O4 B14004836 4,4-Bis(5-methylfuran-2-yl)pentanoic acid CAS No. 73823-36-6

4,4-Bis(5-methylfuran-2-yl)pentanoic acid

Cat. No.: B14004836
CAS No.: 73823-36-6
M. Wt: 262.30 g/mol
InChI Key: DERUJGCJUSYUCJ-UHFFFAOYSA-N
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Description

4,4-Bis(5-methylfuran-2-yl)pentanoic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of two 5-methylfuran rings attached to a pentanoic acid backbone

Chemical Reactions Analysis

4,4-Bis(5-methylfuran-2-yl)pentanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4-Bis(5-methylfuran-2-yl)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Bis(5-methylfuran-2-yl)pentanoic acid involves its interaction with various molecular targets and pathways. The furan rings in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific context and conditions .

Comparison with Similar Compounds

4,4-Bis(5-methylfuran-2-yl)pentanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties that can be leveraged in various applications.

Properties

CAS No.

73823-36-6

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

4,4-bis(5-methylfuran-2-yl)pentanoic acid

InChI

InChI=1S/C15H18O4/c1-10-4-6-12(18-10)15(3,9-8-14(16)17)13-7-5-11(2)19-13/h4-7H,8-9H2,1-3H3,(H,16,17)

InChI Key

DERUJGCJUSYUCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)(CCC(=O)O)C2=CC=C(O2)C

Origin of Product

United States

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